molecular formula C14H12O3 B6396219 3-(2-Hydroxyphenyl)-2-methylbenzoic acid CAS No. 1261931-74-1

3-(2-Hydroxyphenyl)-2-methylbenzoic acid

Cat. No.: B6396219
CAS No.: 1261931-74-1
M. Wt: 228.24 g/mol
InChI Key: GKXLIOMRLPOPDZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group on the 2-position of a phenyl ring attached to the 3-position of a 2-methylbenzoic acid backbone. This structure combines aromatic, hydrophilic (hydroxyl), and hydrophobic (methyl) moieties, influencing its physicochemical and biological properties.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXLIOMRLPOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688666
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-74-1
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid typically involves the reaction of 2-hydroxybenzaldehyde with methylbenzoic acid under specific conditions. One common method includes the use of a condensation reaction followed by oxidation. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for interactions with cellular membranes and other hydrophobic regions, influencing various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

a) 3-Hydroxy-2-methylbenzoic Acid (HMBA)
  • Structure : Differs by the absence of the 2-hydroxyphenyl substituent, with a hydroxyl group directly on the benzoic acid ring at the 3-position and a methyl group at the 2-position.
  • Properties : HMBA (CAS 603-80-5) has a molecular weight of 152.15 g/mol. Its acidity (pKa ~2.8–3.1) and solubility are influenced by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups .
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .
b) 2-Methylbenzoic Acid (o-Toluic Acid)
  • Structure : Lacks the 3-(2-hydroxyphenyl) substituent, retaining only the 2-methyl group on the benzoic acid.
  • Properties : Exhibits similar logP values (~2.1) to HMBA but lower acidity (pKa ~3.9). suggests minimal steric hindrance in aqueous solutions, enabling free rotation of the carboxyl group .
c) 3-((5-Allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic Acid (3b)
  • Structure : An azo dye derivative with a diazenyl group linking the hydroxyphenyl and methylbenzoic acid moieties.
  • Synthesis: Prepared via coupling reactions between eugenol derivatives and diazonium salts under alkaline conditions .
  • Applications: Potential use in textile dyes due to chromophore stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP pKa
3-(2-Hydroxyphenyl)-2-methylbenzoic acid* C₁₄H₁₂O₃ 228.25 ~150–160 (estimated) ~2.8 ~3.2
3-Hydroxy-2-methylbenzoic acid C₈H₈O₃ 152.15 220–225 1.8 2.9
2-Methylbenzoic acid C₈H₈O₂ 136.15 104–106 2.1 3.9
3b (Azo derivative) C₁₈H₁₈N₂O₄ 326.35 Not reported ~3.5 ~4.0

*Estimated based on structural analogs.

Key Observations :

  • The 2-hydroxyphenyl group in the target compound likely enhances hydrophilicity compared to o-toluic acid but reduces solubility relative to HMBA due to increased molecular bulk.
  • Steric effects from the 2-methyl group may restrict rotation of the carboxyl group, as seen in 2,3-dimethylbenzoic acid derivatives .
a) Antimicrobial Potential

Pyrazole derivatives with hydroxyphenyl groups (e.g., 4-aroyl-5-(5-chloro-2-hydroxyphenyl)-3-methylpyrazoles) exhibit antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) . While the target compound lacks a pyrazole ring, its hydroxyphenyl and methyl groups may contribute to similar bioactivity through membrane disruption or enzyme inhibition.

b) Biodegradation Pathways

3-(2-Hydroxyphenyl)propanoic acid, a metabolite in coumarin degradation, undergoes ipso-hydroxylation in Pseudomonas spp. .

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